Pomalidomide-CO-PEG3-C2-Cl
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Overview
Description
Pomalidomide-CO-PEG3-C2-Cl is a compound that incorporates pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and a terminal chlorine group. This compound is primarily used in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG3-C2-Cl typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-PEG3-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine group can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity.
Common Reagents and Conditions
Chlorinating Agents:
Oxidizing and Reducing Agents: Used to facilitate oxidation and reduction reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in medicinal chemistry and drug development .
Scientific Research Applications
Pomalidomide-CO-PEG3-C2-Cl has a wide range of scientific research applications, including:
Mechanism of Action
Pomalidomide-CO-PEG3-C2-Cl exerts its effects through the following mechanisms:
Binding to Cereblon: The pomalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Protein Degradation: The binding of the compound to cereblon leads to the ubiquitination and subsequent degradation of target proteins.
Pathways Involved: The degradation of target proteins affects various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG3-C2-NH2: Similar to Pomalidomide-CO-PEG3-C2-Cl but with an amine group instead of a chlorine group.
Pomalidomide-PEG3-NH2 Hydrochloride: Contains a hydrochloride salt form of the amine group.
Pomalidomide-PEG3-C2-NH2: Another variant with a PEG linker and an amine group.
Uniqueness
This compound is unique due to its terminal chlorine group, which allows for specific chemical modifications and applications in targeted protein degradation. The PEG3 linker enhances its solubility and bioavailability, making it a valuable tool in drug development and medicinal chemistry .
Properties
Molecular Formula |
C22H26ClN3O8 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
3-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13H2,(H,24,28)(H,25,27,29) |
InChI Key |
QOYMEDUIBYEIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCCl |
Origin of Product |
United States |
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